REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(N(CC)CC)C.[C:19]1([C:25]#[CH:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CCOC(C)=O.CCCCCC>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:19]1([C:25]#[C:26][C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4,^1:46,65|
|
Name
|
|
Quantity
|
29.7 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
EtOAc Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
2.6 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C. for 24 hr after sealing
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the reactant was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture of EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
to thereby separate an organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc/Hexane=1:10, R.f: 0.35)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=NC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |